molecular formula C10H15NS B183778 N-[(4-methylsulfanylphenyl)methyl]ethanamine CAS No. 893586-36-2

N-[(4-methylsulfanylphenyl)methyl]ethanamine

Cat. No.: B183778
CAS No.: 893586-36-2
M. Wt: 181.3 g/mol
InChI Key: VFHSHUCUJKSJJX-UHFFFAOYSA-N
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Description

N-[(4-methylsulfanylphenyl)methyl]ethanamine is a synthetic amine compound of significant interest in modern neuropharmacology and medicinal chemistry research. Its molecular structure, which incorporates a phenethylamine backbone substituted with a methylsulfanyl group and a benzylamine modification, places it within a class of compounds known to interact with key neurotransmitter systems in the brain . Researchers primarily investigate this compound for its potential as a serotonergic agent, given that structural analogs are known to exhibit affinity for 5-HT (5-hydroxytryptamine) receptors, particularly the 5-HT 2A subtype . Activation of these receptors is a critical mechanism of action for various psychoactive substances , making this compound a valuable chemical tool for studying the structure-activity relationships of serotonin receptors and their downstream signaling pathways. The compound's mechanism of action may also involve interactions with other neuromodulatory targets, such as the monoamine oxidase (MAO) enzyme system or monoamine transporters , which are pivotal for regulating neurotransmitter levels in the synaptic cleft. Beyond foundational neuroscience, its research applications extend to probing the biochemical basis of various neuropsychiatric disorders and aiding in the design of novel therapeutic agents . As a research chemical, it is supplied with guaranteed high purity and stability. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all local and institutional safety guidelines when handling this material.

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHSHUCUJKSJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405938
Record name N-[(4-methylsulfanylphenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893586-36-2
Record name N-[(4-methylsulfanylphenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

Reductive amination is the most widely employed method for synthesizing secondary amines. This one-pot procedure involves the condensation of 4-methylthiobenzaldehyde with ethanamine to form an imine intermediate, followed by reduction to the target amine.

Reaction Scheme :

4-Methylthiobenzaldehyde+EthanamineCondensationImine IntermediateReductionN-[(4-Methylsulfanylphenyl)methyl]ethanamine\text{4-Methylthiobenzaldehyde} + \text{Ethanamine} \xrightarrow{\text{Condensation}} \text{Imine Intermediate} \xrightarrow{\text{Reduction}} \text{this compound}

Key Parameters and Conditions

  • Catalysts/Reagents : Sodium cyanoborohydride (NaBH3_3CN) or sodium triacetoxyborohydride (STAB) are preferred due to their selectivity for imine reduction over competing aldehyde reduction.

  • Solvents : Ethyl acetate (EtOAc) or tetrahydrofuran (THF) are recommended to minimize side reactions.

  • Temperature : Room temperature to 40°C, with reaction times ranging from 12–24 hours.

  • Yield : 65–85%, depending on purity of starting materials and catalyst efficiency.

Example Procedure :

  • Dissolve 4-methylthiobenzaldehyde (10 mmol) and ethanamine (12 mmol) in anhydrous EtOAc.

  • Add STAB (12 mmol) portion-wise under nitrogen.

  • Stir at 25°C for 18 hours.

  • Quench with saturated NaHCO3_3, extract with EtOAc, and purify via column chromatography.

Advantages and Limitations

  • Advantages : High atom economy, minimal byproducts, and compatibility with sensitive functional groups.

  • Limitations : Requires anhydrous conditions and careful pH control to prevent aldehyde self-condensation.

Nucleophilic Substitution of 4-Methylthiobenzyl Halides

Reaction Overview

This two-step method involves the synthesis of 4-methylthiobenzyl chloride followed by its reaction with ethanamine.

Reaction Scheme :

4-MethylthiotolueneChlorination4-Methylthiobenzyl ChlorideAmmonolysisThis compound\text{4-Methylthiotoluene} \xrightarrow{\text{Chlorination}} \text{4-Methylthiobenzyl Chloride} \xrightarrow{\text{Ammonolysis}} \text{this compound}

Key Parameters and Conditions

  • Chlorination : Thionyl chloride (SOCl2_2) or phosphorus pentachloride (PCl5_5) in dichloromethane at 0–25°C.

  • Ammonolysis : Ethanamine (2 equivalents) in THF with a base (e.g., K2_2CO3_3) to scavenge HCl.

  • Yield : 50–70%, with lower yields attributed to over-alkylation or hydrolysis of the benzyl chloride.

Example Procedure :

  • React 4-methylthiotoluene (10 mmol) with SOCl2_2 (15 mmol) in CH2_2Cl2_2 at 0°C for 2 hours.

  • Remove excess SOCl2_2 under reduced pressure.

  • Add ethanamine (20 mmol) and K2_2CO3_3 (15 mmol) in THF, reflux for 6 hours.

  • Filter, concentrate, and purify via distillation.

Advantages and Limitations

  • Advantages : Straightforward scalability for industrial production.

  • Limitations : Handling of corrosive chlorinating agents and risk of tertiary amine formation.

Leuckart-Wallach Reaction for N-Alkylation

Reaction Overview

The Leuckart-Wallach method employs formamide or ammonium formate as a reducing agent to alkylate amines with aldehydes.

Reaction Scheme :

4-Methylthiobenzaldehyde+EthanamineHCOONH4,ΔThis compound\text{4-Methylthiobenzaldehyde} + \text{Ethanamine} \xrightarrow{\text{HCOONH}_4, \Delta} \text{this compound}

Key Parameters and Conditions

  • Reagents : Ammonium formate (HCOONH4_4) or formic acid (HCOOH) under reflux.

  • Temperature : 120–150°C in toluene or xylene.

  • Yield : 60–75%, with side products including formamide derivatives.

Example Procedure :

  • Mix 4-methylthiobenzaldehyde (10 mmol), ethanamine (12 mmol), and HCOONH4_4 (15 mmol) in xylene.

  • Reflux at 140°C for 8 hours.

  • Extract with HCl, basify with NaOH, and isolate via solvent extraction.

Advantages and Limitations

  • Advantages : Avoids use of expensive borohydride reagents.

  • Limitations : High temperatures promote decomposition of sensitive substrates.

Comparative Analysis of Synthesis Methods

Method Yield (%) Reaction Time Cost Scalability Purity
Reductive Amination65–8512–24 hModerateHigh>90%
Nucleophilic Substitution50–706–8 hLowIndustrial80–85%
Leuckart-Wallach60–758–12 hLowModerate75–80%

Key Insights :

  • Reductive amination offers the highest yield and purity, making it ideal for laboratory-scale synthesis.

  • Nucleophilic substitution is cost-effective for bulk production but requires stringent control to minimize byproducts.

  • Leuckart-Wallach balances cost and yield but is less suitable for thermally labile substrates.

Emerging Methodologies and Innovations

Photoredox Catalysis

Recent advances utilize visible-light-driven catalysts (e.g., Ru(bpy)32+_3^{2+}) to accelerate imine formation and reduction at ambient temperatures, reducing energy consumption.

Flow Chemistry

Continuous-flow systems enhance reaction efficiency by improving heat transfer and minimizing side reactions, particularly for large-scale reductive amination .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylsulfanylphenyl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The ethanamine moiety can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted ethanamines.

Scientific Research Applications

N-[(4-methylsulfanylphenyl)methyl]ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methylsulfanylphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Implications :

  • The methylsulfanyl group in this compound is bulkier and more lipophilic than methoxy (-OCH3) or halogen substituents in NBOMe compounds, which may enhance blood-brain barrier permeability but reduce metabolic stability .
  • Unlike NBOMe derivatives, this compound lacks the 2-methoxybenzyl group, a critical feature for high 5-HT2A receptor affinity in hallucinogenic NBOMes .

Physicochemical Properties

Quantum molecular descriptors (Table 1) highlight differences in electronic properties compared to NBOMe analogs:

Parameter This compound* 25B-NBOMe 2C-B
LogP (Lipophilicity) ~2.8 (estimated) 3.1 2.5
Dipole Moment (Debye) 4.2 3.8 4.0
HOMO-LUMO Gap (eV) 6.5 6.2 6.7
Electrophilicity Index 1.7 1.9 1.5

*Estimated based on substituent contributions .

Key Observations :

  • The methylsulfanyl group increases LogP compared to 2C-B but slightly reduces it relative to 25B-NBOMe, suggesting intermediate membrane permeability.
  • A higher dipole moment may enhance polar interactions with receptor sites compared to NBOMe compounds .

Pharmacological Activity

While direct receptor binding data for this compound are unavailable, comparisons with structurally related compounds suggest:

  • 5-HT2A Receptor Affinity: NBOMe derivatives exhibit nanomolar affinity (e.g., 25I-NBOMe: Ki = 0.044 nM) due to the 2-methoxybenzyl group and halogen/methoxy substitutions . The absence of these features in the target compound likely results in significantly lower 5-HT2A affinity.

Metabolic Pathways

NBOMe compounds undergo CYP450-mediated metabolism (e.g., O-demethylation, N-dealkylation) primarily via CYP3A4 and CYP2D6 . For this compound:

  • The methylsulfanyl group may slow metabolism compared to methoxy groups, increasing half-life but raising toxicity risks due to reactive sulfur-containing metabolites .

Toxicity and Legal Status

  • NBOMe Analogs : Associated with severe toxicity (seizures, hyperthermia) and fatalities at doses >1 mg due to high receptor potency .
  • Target Compound: Limited data exist, but its structural similarity to controlled substances (e.g., NBOMes) may classify it as a regulated analog under laws like the U.S. Controlled Substances Act .

Biological Activity

N-[(4-methylsulfanylphenyl)methyl]ethanamine, also known as 4-methylthio-N-(1-phenylethyl)aniline, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound has a molecular formula of C₁₃H₁₉NS and a molecular weight of approximately 215.31 g/mol. The compound features:

  • A phenyl ring with a methylthio group at the para position.
  • An ethanamine chain , which contributes to its unique chemical properties.

The presence of the methylthio group is significant as it can influence both the chemical reactivity and biological activity of the compound compared to other amines.

Antioxidant Properties

Compounds with similar structural features often exhibit antioxidant activity. The aromatic rings in this compound can stabilize free radicals, suggesting potential applications in protecting cells from oxidative stress .

Neurotransmitter Modulation

The amine functionality indicates that this compound may interact with neurotransmitter systems. Preliminary studies suggest that it could influence mood and cognitive functions through modulation of serotonin and dopamine receptors .

Antimicrobial Activity

Similar compounds have shown promise in inhibiting bacterial growth, indicating that this compound might possess antimicrobial properties. This potential could be explored further for therapeutic applications in treating infections .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Binding to receptors or enzymes : The compound can modulate the activity of various receptors, potentially triggering downstream signaling pathways that affect physiological responses .
  • Influencing neurotransmitter systems : By interacting with neurotransmitter receptors, it may alter synaptic transmission and influence behaviors related to mood and cognition .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

Compound NameStructural FeaturesBiological Activity
This compoundMethylthio group on phenyl ringAntioxidant, Neuroactive
1-(4-Methylphenyl)ethanamineMethyl group instead of methylthioPotentially different biological activity due to lack of sulfur
4-Methoxy-N-(1-phenylethyl)anilineMethoxy group instead of methylthioDifferent electronic properties affecting reactivity
1-(3-Methylphenyl)ethanamineMethyl group on a different positionVariation in sterics leading to distinct chemical behavior

This table illustrates how the presence or absence of specific functional groups can significantly impact biological activity.

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